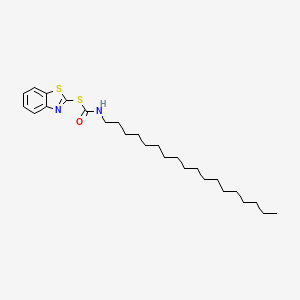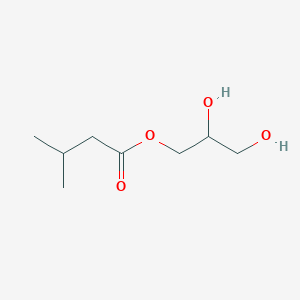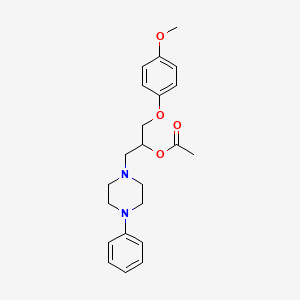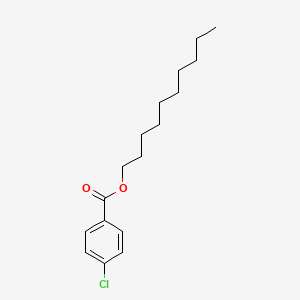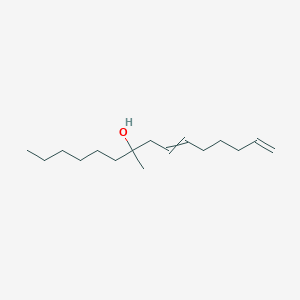
7-Methylpentadeca-9,14-dien-7-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylpentadeca-9,14-dien-7-OL is an organic compound with the molecular formula C16H30O It is characterized by a long carbon chain with two double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpentadeca-9,14-dien-7-OL typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to form the desired alcohol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
7-Methylpentadeca-9,14-dien-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides.
科学的研究の応用
7-Methylpentadeca-9,14-dien-7-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 7-Methylpentadeca-9,14-dien-7-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes .
類似化合物との比較
Similar Compounds
Manool: A labdane diterpenoid with similar structural features but different biological activities.
Ergosta-7,22-dien-3-ol: An unsaturated sterol with anti-inflammatory properties.
P-mentha-1,8-dien-7-ol: A compound with similar functional groups but different applications.
Uniqueness
7-Methylpentadeca-9,14-dien-7-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at a strategic position.
特性
CAS番号 |
65564-64-9 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
7-methylpentadeca-9,14-dien-7-ol |
InChI |
InChI=1S/C16H30O/c1-4-6-8-10-11-13-15-16(3,17)14-12-9-7-5-2/h4,11,13,17H,1,5-10,12,14-15H2,2-3H3 |
InChIキー |
NERPPQVYAPWYIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CC=CCCCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
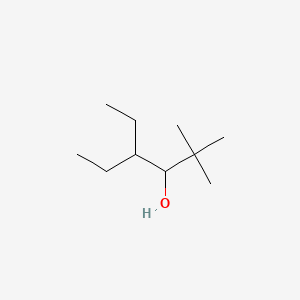

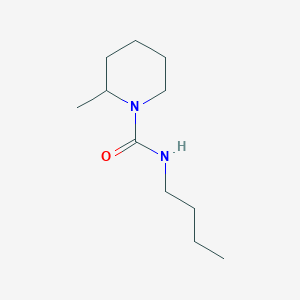



![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
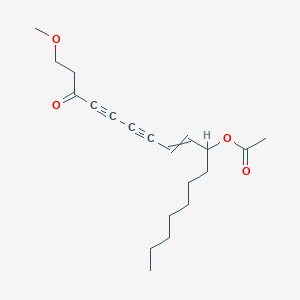
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
